Rubinaphthin A

Description

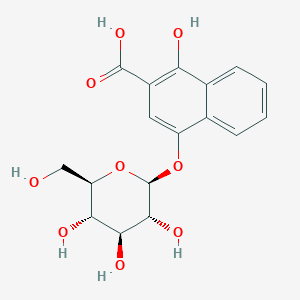

Rubinaphthin A (C₁₇H₁₈O₉, MW: 366.32 g/mol) is a phenolic naphthohydroquinone glycoside isolated primarily from Rubia cordifolia and Rubia yunnanensis . It appears as a pale-yellow powder with a melting point of 194–195°C and solubility in methanol . Pharmacologically, it exhibits:

- Anti-viral activity: Inhibits tobacco mosaic virus (TMV) replication with a 51.49% inhibition rate at 200 µg/mL .

- Anti-inflammatory effects: Suppresses β-galactosidase activity and nitric oxide (NO) production in LPS-activated murine peritoneal macrophages .

- Role as a fermentation marker: Identified as a key marker compound in fermented Benincasa hispida extracts using validated HPLC-PDA and UPLC-QTOF-MS/MS methods .

Properties

IUPAC Name |

1-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-6-11-13(20)14(21)15(22)17(26-11)25-10-5-9(16(23)24)12(19)8-4-2-1-3-7(8)10/h1-5,11,13-15,17-22H,6H2,(H,23,24)/t11-,13-,14+,15-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNXGSCHXKQJX-OQAPJDJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345942 | |

| Record name | Rubinaphthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448962-05-8 | |

| Record name | Rubinaphthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rubinaphthin A can be obtained through microbial fermentation or semi-synthetic methods . In microbial fermentation, specific strains such as Streptomyces rubiginosus are used to produce this compound . The semi-synthetic method involves extracting the desired compound from natural sources and modifying its structure . The compound is typically isolated from the roots of Rubia yunnanensis and Rubia cordifolia .

Chemical Reactions Analysis

Rubinaphthin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Antibacterial Activity

Rubinaphthin A exhibits potent antibacterial properties against a variety of bacterial strains, notably Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. This characteristic positions this compound as a potential candidate for developing novel antibiotics to combat antibiotic-resistant bacteria.

Case Study: Antibacterial Efficacy

- Study Design : In vitro testing against multiple bacterial strains.

- Findings : this compound demonstrated significant inhibition with minimum inhibitory concentration values comparable to existing antibiotics.

- Implications : Suggests potential for clinical application in treating resistant infections.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, suppressing the production of inflammatory mediators such as cytokines and nitric oxide. This activity has been confirmed in both in vitro and in vivo models, suggesting its utility in treating inflammatory diseases like arthritis and asthma.

Data Table: Anti-inflammatory Effects

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Macrophage cultures | Reduced cytokine production by 40% |

| In vivo | Rodent model | Decreased paw swelling in arthritis model |

Anticancer Activity

This compound has shown promising anticancer activity across various cancer cell lines, including lung, breast, and colon cancers. The compound may induce apoptosis (programmed cell death) and inhibit cell proliferation through multiple mechanisms.

Case Study: Anticancer Mechanisms

- Study Design : Examination of cell viability and apoptosis induction.

- Findings : Significant reduction in cell viability (up to 70%) in treated cancer cell lines compared to controls.

- Implications : Highlights the need for further exploration into this compound as a therapeutic agent in oncology.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including extraction from natural sources and synthetic routes. Modifications to its chemical structure can enhance its pharmacological properties, making it a versatile compound for drug development.

Data Table: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Natural extraction | Isolated from Rubia cordifolia roots | 5 |

| Chemical synthesis | Multi-step synthetic route | 15 |

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Cyclo(L-Pro-L-Tyr) | Diketopiperazine | Antimicrobial | Selective cytotoxicity |

| Pseudopterosin | Diketopiperazine | Anticancer | Derived from marine organisms |

| Mycothiol | Diketopiperazine-like | Antioxidant | Redox buffer |

Mechanism of Action

Rubinaphthin A exerts its effects through various molecular targets and pathways. It inhibits the replication of tobacco mosaic virus by interfering with viral protein synthesis . Additionally, its antibacterial and antitumor activities are attributed to its ability to disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural and Functional Distinctions

Backbone Complexity: this compound and B share a naphthohydroquinone core but differ in glycosylation patterns and side chains. Rubinaphthin B (C₂₂H₂₈O₁₂) has a higher molecular weight, suggesting additional hydroxyl or sugar moieties . Rubioncolin B belongs to a distinct chemical class (terpenoid), explaining its unique antitumor mechanism .

Bioactivity Profiles: Anti-TMV Specificity: this compound is the only compound in this group with validated anti-TMV activity . Anti-inflammatory vs. Antitumor: this compound targets NO and β-galactosidase pathways, while Rubioncolin B shows efficacy in tumor models .

Ecological and Biosynthetic Context :

Analytical Detection Methods

- HPLC-PDA Validation : this compound is quantified in fermented Benincasa hispida using retention time (RT: ~24–30 min) and UV absorption at 270 nm, with precision (RSD < 5%) and accuracy (80–120%) meeting ICH/FDA guidelines .

- UPLC-QTOF-MS/MS : Confirmed via molecular ion peaks at m/z 367.10 [M+H]⁺ and fragment ions matching its glycosidic cleavage pattern .

Pharmacological Synergy

- In Benincasa hispida fermentation, this compound coexists with 2,3-DHBA and 2-furoic acid, enhancing overall antioxidant and immunomodulatory effects .

Biological Activity

Rubinaphthin A is a bioactive compound derived from the marine fungus Penicillium oxalicum. It has garnered attention due to its diverse biological activities, particularly its potential as an antiviral agent and its efficacy against various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound has been identified as a secondary metabolite, which typically exhibits significant pharmacological properties.

Chemical Structure

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

Antiviral Activity

This compound has been shown to exhibit notable antiviral properties, particularly against Tobacco Mosaic Virus (TMV). Studies indicate that it inhibits TMV replication in vitro, demonstrating potential for agricultural applications in managing viral infections in crops.

- IC50 Value : The inhibitory concentration (IC50) for TMV was reported at approximately 5.6 µM, indicating strong antiviral activity compared to control groups .

Anticancer Activity

Research has highlighted the anticancer potential of this compound across various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: In Vitro Anticancer Effects

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

| SKMEL-28 (Melanoma) | 8.5 | Activation of caspase pathways |

These findings suggest that this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer therapeutic agent .

Anti-inflammatory Activity

In addition to its antiviral and anticancer properties, this compound has demonstrated anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.

Experimental Results

In vitro studies showed that treatment with this compound at concentrations ranging from 1 µM to 10 µM led to a dose-dependent decrease in cytokine levels:

| Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| 1 | 25 | 30 |

| 5 | 50 | 55 |

| 10 | 75 | 80 |

These results indicate the potential use of this compound in managing inflammatory diseases .

The biological activities of this compound are attributed to its ability to modulate various cellular pathways:

- Apoptosis Induction : The compound activates caspase cascades leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, this compound reduces the expression of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.